3-Thiazolidineacetic acid, 2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-, ethyl ester
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Description
This compound, also known by its IUPAC name 2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid , has a complex structure with a molecular formula of C12H14N2O4S3 . It has an average mass of 346.446 Da and a mono-isotopic mass of 346.011566 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazolidine core, which is a heterocyclic compound that includes both sulfur and nitrogen in the ring . This core is further functionalized with various groups, including ethyl, acetic acid, and additional thiazolidine rings .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Thiazolidineacetic acid derivatives have been synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For example, a study by Li et al. (2011) detailed the regioselective synthesis of novel 3-thiazolidine acetic acid derivatives from glycosido ureides, highlighting their potential in the development of complex organic compounds (Li et al., 2011). Another study by Reddy and Krupadanam (2010) described the efficient one-pot synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, showcasing a streamlined approach to creating these compounds (Reddy & Krupadanam, 2010).
Applications in Medicinal Chemistry
- In the field of medicinal chemistry, these derivatives have shown promise. A study by Holota et al. (2019) synthesized novel 3-thiazolidineacetic acid derivatives and evaluated them for trypanocidal and anticancer activity, with several compounds showing significant efficacy (Holota et al., 2019). Another research by Aquino et al. (2008) focused on the synthesis of 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids and their anti-Toxoplasma gondii and antimicrobial activities, revealing their potential as antimicrobial agents (Aquino et al., 2008).
Structural and Molecular Studies
- Structural studies of these compounds have also been conducted, providing insights into their molecular properties. For instance, the work by Golankiewicz et al. (1985) on the reaction of acylaminocyanoesters with certain compounds leading to substituted aminothiazoles, included an X-ray crystallographic investigation to establish the structure of these derivatives (Golankiewicz et al., 1985).
Properties
IUPAC Name |
ethyl 2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S3/c1-3-13-10(17)9(21-12(13)19)11-14(7(15)6-20-11)5-8(16)18-4-2/h3-6H2,1-2H3/b11-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTGIAIKRAGWIE-LUAWRHEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2N(C(=O)CS2)CC(=O)OCC)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\N(C(=O)CS2)CC(=O)OCC)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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